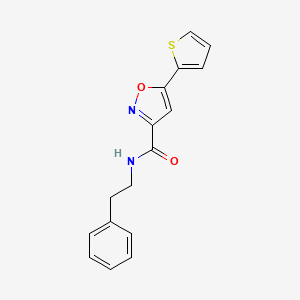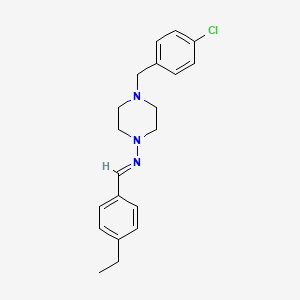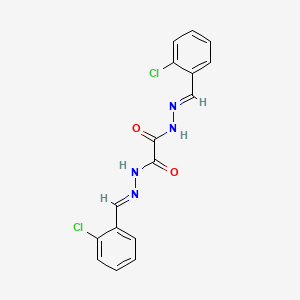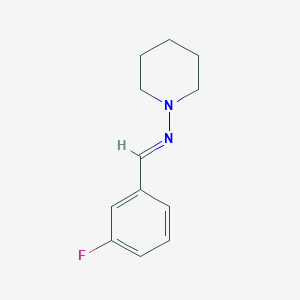
N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, including N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide, often involves strategies such as cyclization reactions and chemoselective thionation. Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are closely related to isoxazole derivatives, through a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including the subject compound, features unique geometrical arrangements that influence their chemical behavior. For example, Rodier et al. (1993) investigated the structure of a related isoxazole compound, demonstrating the planarity between isoxazole and benzene rings and highlighting the importance of intramolecular hydrogen bonding (Rodier, Céolin, Dugué, & Lepage, 1993).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions that modify their functional groups, leading to new compounds with distinct properties. The reactivity of these compounds, as shown by Yu et al. (2009), involves chemoselective nucleophilic chemistry, allowing for the preparation of a wide range of derivatives with potential insecticidal activity (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide, while not directly mentioned, is closely related to compounds explored for their synthesis capabilities and chemical properties. Studies on similar compounds have focused on developing efficient routes to synthesize various thiazoles and isoxazoles, highlighting their potential in creating diverse chemical structures. For instance, Kumar, Parameshwarappa, and Ila (2013) reported a chemoselective thionation-cyclization method mediated by Lawesson's reagent to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be related to the synthesis of N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide due to the structural similarities and the potential for functionalization and application in various fields, including medicinal chemistry and material science (Kumar, Parameshwarappa, & Ila, 2013).
Catalytic Applications
- Bumagin, Petkevich, Kletskov, Alekseyev, and Potkin (2019) utilized a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, as a ligand for bimetallic boron-containing heterogeneous catalysts. This illustrates the compound's role in catalysis, particularly in Suzuki reactions in aqueous media, suggesting that N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide might also find applications in facilitating chemical reactions or as a part of catalytic systems, thereby opening avenues for green chemistry and sustainable processes (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Herbicidal Activity
- In the agricultural sector, the chemical structure of N-(2-phenylethyl)-5-(2-thienyl)-3-isoxazolecarboxamide suggests potential for developing herbicides. Research by Hamper, Leschinsky, Massey, Bell, Brannigan, and Prosch (1995) on similar 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides showed significant herbicidal activity, indicating that modifications of the isoxazolecarboxamide structure could lead to effective weed control solutions, thus contributing to enhanced crop protection and agricultural productivity (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(17-9-8-12-5-2-1-3-6-12)13-11-14(20-18-13)15-7-4-10-21-15/h1-7,10-11H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDJPWEHWHWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)
![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)
![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)


![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)